tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
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Overview
Description
tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves the formation of the boronic ester group through a reaction between a boronic acid or boronic ester precursor and the corresponding indole derivative. Common reagents used in this synthesis include palladium catalysts and bases such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .
Biology and Medicine
In biology and medicine, derivatives of this compound are being explored for their potential therapeutic properties. The indole moiety is known for its biological activity, and modifications to this structure can lead to new drug candidates .
Industry
In industry, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronic ester group but different aromatic system.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester group but different aromatic system.
Uniqueness
The uniqueness of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate lies in its combination of the indole moiety with the boronic ester group.
Properties
Molecular Formula |
C22H31BN2O4 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C22H31BN2O4/c1-20(2,3)27-19(26)25-12-11-14-15-9-8-10-16(18(15)24-17(14)13-25)23-28-21(4,5)22(6,7)29-23/h8-10,24H,11-13H2,1-7H3 |
InChI Key |
ZMCVDEIZWJNFPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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